

7-Hydroxycannabidivarin-d7 (CAS: 2249814-78-4): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **7-Hydroxycannabidivarin-d7** (7-OH-CBDV-d7), a deuterated analog of a metabolite of Cannabidivarin (CBDV). As a stable isotopelabeled internal standard, 7-OH-CBDV-d7 is a critical tool for the accurate quantification of 7-OH-CBDV in complex biological matrices during pharmacokinetic and metabolic studies. This document outlines its physicochemical properties, proposes a representative synthetic route, details a plausible analytical methodology for its use, and illustrates its relevant metabolic pathway.

Core Data Presentation

Due to the nature of this compound as a certified reference material, batch-specific quantitative data such as exact purity and impurity profiles are provided in the Certificate of Analysis (CoA) accompanying the product. Researchers should always refer to the supplier-specific CoA for the most accurate quantitative data.

Table 1: Physicochemical Properties of **7-Hydroxycannabidivarin-d7**



Property	Value	Source
CAS Number	2249814-78-4	[1][2]
Molecular Formula	C19H19D7O3	[1][2]
Molecular Weight	309.45 g/mol	[1][2]
Appearance	(Typically a solid)	-
Purity	>98% (Target)	[2]
Storage	Recommended to be stored in the freezer.	[3]
Solubility	Information not publicly available. Expected to be soluble in organic solvents like methanol and ethanol.	-

Note: This table summarizes general information. For lot-specific data, please consult the Certificate of Analysis provided by the supplier.

Experimental Protocols

The following experimental protocols are representative methodologies based on the synthesis and analysis of the non-deuterated analog and related cannabinoids, due to the limited availability of specific protocols for **7-Hydroxycannabidivarin-d7**.

Representative Synthesis of 7-Hydroxycannabidivarin Backbone

The synthesis of 7-Hydroxycannabidivarin would likely follow a similar multi-step process to that of the well-documented 7-Hydroxycannabidiol (7-OH-CBD) from Cannabidiol (CBD). A scalable, 8-step synthesis of 7-OH-CBD has been reported and can be adapted.[4][5] The introduction of the deuterium atoms in 7-OH-CBDV-d7 would likely be achieved by using a deuterated starting material or deuterated reagents at a specific step in the synthesis. A plausible synthetic approach for the core non-deuterated structure is outlined below.

Foundational & Exploratory





Objective: To synthesize the 7-hydroxy-cannabinoid scaffold.

Key Reactions (based on 7-OH-CBD synthesis):[4][6]

- Protection of Phenolic Hydroxyl Groups: The two phenolic hydroxyl groups of the starting cannabinoid (e.g., Cannabidivarin) are protected, for example, by methylation using methyl iodide (CH₃I) and a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF).
- Epoxidation: The double bond in the cyclohexene ring is epoxidized using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane (CH₂Cl₂).
- Allylic Rearrangement: The epoxide is then subjected to an allylic rearrangement to introduce a hydroxyl group at the allylic position. This can be achieved using a Grignard reagent like methylmagnesium bromide in the presence of an amine base.
- Protection of the Allylic Alcohol: The newly formed allylic alcohol is protected, for instance, as an acetate ester using acetic anhydride in pyridine.
- Silyl Protection: Another hydroxyl group may be protected using a silyl protecting group like tert-butyldimethylsilyl bromide.
- Deprotection: Selective deprotection of the acetate group can be achieved using a reagent like tetrabutylammonium acetate.
- Final Deprotection of Phenolic Groups: The protecting groups on the phenolic hydroxyls are removed. A key reaction in a reported synthesis of 7-OH-CBD is the Piers—Rubinsztajn reaction for mild deprotection.[4][5]
- Purification: The final product is purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Disclaimer: This is a generalized protocol based on the synthesis of a related compound. The actual synthesis of **7-Hydroxycannabidivarin-d7** may vary and should be performed by qualified chemists with appropriate safety precautions.



Analytical Protocol for Quantification using 7-OH-CBDV-d7 as an Internal Standard

This protocol describes a general workflow for the quantification of 7-OH-CBDV in a biological matrix (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 7-OH-CBDV-d7 as the internal standard.

Objective: To accurately quantify the concentration of 7-OH-CBDV in a biological sample.

Materials and Reagents:

- Biological matrix (e.g., plasma)
- 7-OH-CBDV analyte
- 7-OH-CBDV-d7 internal standard (IS)
- Acetonitrile (ACN), HPLC grade
- · Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- · Water, LC-MS grade
- Solid-phase extraction (SPE) cartridges or protein precipitation plates
- LC-MS/MS system

Procedure:

- Sample Preparation (Protein Precipitation):
 - \circ To 100 μ L of the biological sample, add 10 μ L of the internal standard solution (7-OH-CBDV-d7) at a known concentration.
 - Add 300 μL of cold acetonitrile to precipitate proteins.



- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient from, for example, 60% B to 95% B over 5 minutes.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μL.
 - Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions for both 7-OH-CBDV and
 7-OH-CBDV-d7 need to be determined by direct infusion of the standards.
- Quantification:
 - A calibration curve is generated by plotting the ratio of the peak area of the analyte (7-OH-CBDV) to the peak area of the internal standard (7-OH-CBDV-d7) against the



concentration of the analyte in a series of calibration standards.

 The concentration of 7-OH-CBDV in the unknown samples is then determined from this calibration curve.

Mandatory Visualizations Metabolic Pathway of Cannabidivarin (CBDV)

The metabolism of CBDV to 7-OH-CBDV is presumed to be analogous to the metabolism of CBD to 7-OH-CBD, which is primarily mediated by cytochrome P450 enzymes in the liver.[7][8]



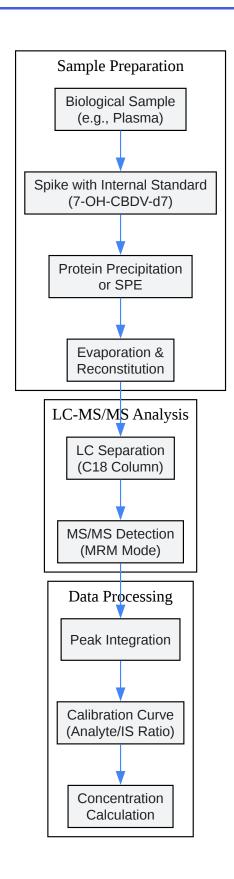
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Caption: Presumed metabolic pathway of Cannabidivarin (CBDV) to 7-Hydroxycannabidivarin.

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of an analyte in a biological sample using an internal standard and LC-MS/MS.





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Caption: General workflow for analyte quantification using LC-MS/MS with an internal standard.



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